1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone
Description
1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone is a substituted acetophenone derivative featuring a chlorine atom at the 5-position of the phenyl ring and an isopentyloxy group at the 2-position. These analogs are often intermediates in pharmaceutical synthesis or bioactive agents themselves .
Properties
IUPAC Name |
1-[5-chloro-2-(3-methylbutoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-9(2)6-7-16-13-5-4-11(14)8-12(13)10(3)15/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWCKOXTIBQECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 5-chloro-2-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions to yield the desired product .
Chemical Reactions Analysis
1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to a variety of substituted products
Scientific Research Applications
1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Notes:
- Synthesis Challenges: Analogs with phenoxy or thienyl groups often require multi-step reactions, such as Claisen-Schmidt condensations or Sandmeyer reactions .
Antimicrobial and Antifungal Activity
- Pyridine-Based Analogs: Compounds like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) inhibit CYP51 enzymes in Trypanosoma cruzi, showing efficacy comparable to posaconazole .
- Chalcone Derivatives: 1-(3-(5-Chloro-2-hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl)ethanone derivatives exhibit significant antibacterial and anti-inflammatory activities, with some surpassing standard drugs like Bavistin in antifungal potency .
- Thienyl-Oxadiazole Hybrids: 1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone (CAS: 1091758-96-1) shows promise against fungi, though specific MIC values are unreported .
Enzyme Inhibition and Pharmacological Potential
- PDE10 Inhibitors: Optically active derivatives like (S)-1-(5-(4-chloro-3,5-dimethoxyphenyl)furan-2-yl)-2-ethoxy-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl)ethanone target PDE10 enzymes, relevant in neurological disorders .
Biological Activity
1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone can be represented as follows:
- Molecular Formula : C13H15ClO2
- Molecular Weight : 240.71 g/mol
This compound features a chloro-substituted phenyl ring and an isopentyloxy group, which are critical for its biological activity.
Research indicates that 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone may interact with various biological targets, particularly within the central nervous system. Its potential as a selective agonist for the serotonin receptor subtype 5-HT(2C) has been highlighted in recent studies, suggesting implications for treating psychiatric disorders and obesity .
Table 1: Summary of Biological Activities
Antitumor Activity
A significant focus of research has been on the antitumor properties of 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, showing promising results with IC50 values indicating effective concentrations for inhibiting cell growth . The data suggested that structural modifications could enhance its potency.
Applications in Agriculture
Beyond its pharmaceutical potential, 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone has shown efficacy as a plant growth regulator. Research indicates that it can reduce root elongation in Arabidopsis seedlings, suggesting possible applications in agricultural biotechnology for controlling plant growth and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
